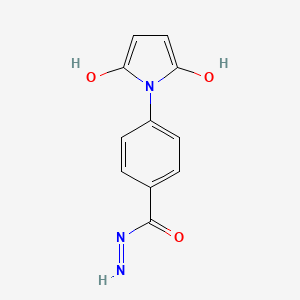

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide

Description

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide is a synthetic organic compound featuring a benzohydrazide moiety conjugated to a maleimide (pyrrolidine-2,5-dione) ring. This structure confers unique physicochemical and biological properties, making it valuable in medicinal chemistry, particularly in drug conjugation and targeted therapeutics. The maleimide group enables thiol-reactive covalent bonding, while the hydrazide group provides a handle for further functionalization .

Properties

Molecular Formula |

C11H9N3O3 |

|---|---|

Molecular Weight |

231.21 g/mol |

IUPAC Name |

4-(2,5-dihydroxypyrrol-1-yl)-N-iminobenzamide |

InChI |

InChI=1S/C11H9N3O3/c12-13-11(17)7-1-3-8(4-2-7)14-9(15)5-6-10(14)16/h1-6,12,15-16H |

InChI Key |

WPXKMTAMJQFGEO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N=N)N2C(=CC=C2O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide typically involves the reaction of 4-aminobenzoic acid with maleic anhydride to form the corresponding maleic acid monoamide. This intermediate undergoes cyclization to yield the desired maleimide derivative . The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and temperatures ranging from 25°C to 45°C .

Industrial Production Methods

While specific industrial production methods for 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the imide group.

Substitution: Nucleophilic and electrophilic substitution reactions are common due to the reactive double bond and imide group.

Common Reagents and Conditions

Common reagents used in these reactions include secondary amines, dimethylamine, and various nucleophiles and electrophiles. Reaction conditions often involve organic solvents and controlled temperatures .

Major Products

The major products formed from these reactions include various substituted maleimides and succinimides, which have significant biological and chemical applications .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of benzohydrazide, including 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide, exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various synthesized compounds against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives demonstrated promising antibacterial activity with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like erythromycin and gentamicin .

Table 1: Antimicrobial Activity of Benzohydrazide Derivatives

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide | 50 | Staphylococcus aureus |

| Another derivative | 100 | Escherichia coli |

| Yet another derivative | 75 | Pseudomonas aeruginosa |

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Using assays such as DPPH and hydroxyl radical scavenging tests, it was found that the compound can effectively neutralize free radicals, thereby suggesting its utility in preventing oxidative stress-related diseases .

Cancer Research

Recent studies have explored the anti-cancer properties of derivatives similar to 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide. In vitro assays conducted on various cancer cell lines (e.g., MDA-MB-231 for breast cancer and PC-3 for prostate cancer) revealed that certain derivatives inhibited cell proliferation significantly. The structure–activity relationship (SAR) studies indicated that modifications to the benzohydrazide framework could enhance anti-proliferative effects .

Table 2: Anti-Cancer Activity of Derivatives

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide | 20 | MDA-MB-231 |

| Another derivative | 15 | PC-3 |

Material Science Applications

The compound's unique structural properties make it a candidate for applications in materials science as well. Its ability to form stable complexes with metals suggests potential use in catalysis and as a precursor for novel materials .

Mechanism of Action

The mechanism of action of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide involves its interaction with various molecular targets. The maleimide group can react with thiol groups in proteins, forming covalent bonds that can inhibit enzyme activity or alter protein function . This reactivity underlies its biological activities, including enzyme inhibition and potential therapeutic effects.

Comparison with Similar Compounds

Key Characteristics:

- Structure : Combines a planar aromatic benzene ring with a reactive maleimide system.

- Synthesis : Typically synthesized via coupling reactions between substituted benzohydrazides and maleic anhydride derivatives under mild conditions, often using coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) .

- Applications : Used in antibody-drug conjugates (ADCs), enzyme inhibitors, and as intermediates in heterocyclic chemistry .

Comparison with Structurally Similar Compounds

Structural Analogues and Homologues

The following compounds share structural motifs with the target molecule, differing in substituents, chain length, or functional groups:

Physicochemical Properties

Stability and Reactivity

- The dioxo group increases electrophilicity, making the maleimide ring highly reactive toward nucleophiles (e.g., thiols in proteins). This contrasts with dimethyl-pyrrole derivatives, which are more stable but less reactive .

- Hydrolytic stability varies: Butanehydrazide homologues degrade faster in aqueous media compared to aromatic counterparts .

Biological Activity

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its inhibitory effects on various enzymes, cytotoxicity, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 218.21 g/mol

- CAS Number : 31489-18-6

Enzyme Inhibition

Research indicates that derivatives of benzohydrazide compounds exhibit significant inhibitory activity against monoamine oxidase (MAO) enzymes, particularly MAO-A and MAO-B. The following table summarizes the inhibitory activities of related compounds:

| Compound Name | Target Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|---|

| 4e | hMAO-B | 0.075 | Non-competitive |

| 4f | hMAO-B | 0.136 | Non-competitive |

| Reference Drug (Selegiline) | hMAO-B | 0.040 | Competitive |

| Reference Drug (Rasagiline) | hMAO-B | 0.066 | Competitive |

These findings suggest that 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide derivatives may serve as effective MAO inhibitors, which are critical in treating neurodegenerative diseases such as Parkinson's disease and depression .

Cytotoxicity Studies

Cytotoxicity assays performed on various cancer cell lines have shown that certain derivatives of benzohydrazide exhibit low toxicity levels. For instance, compounds derived from this structure were tested against Hep-G2 (human hepatoblastoma) and Hek293 (human embryonic kidney) cells, revealing non-cytotoxic profiles at concentrations up to 25 µM . This suggests a favorable therapeutic index for potential anticancer applications.

Case Study 1: MAO Inhibition

In a study evaluating the inhibitory effects of synthesized hydrazone derivatives on MAO enzymes, compounds structurally related to 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide demonstrated selective inhibition against hMAO-A and hMAO-B with IC50 values indicating strong binding affinity. Docking studies confirmed the interaction between these compounds and the active sites of the enzymes .

Case Study 2: Anti-inflammatory Activity

Another investigation explored the anti-inflammatory properties of hydrazone derivatives related to benzohydrazides. These compounds were subjected to in vitro assays that measured their ability to inhibit inflammatory mediators. Results indicated a significant reduction in pro-inflammatory cytokines, suggesting that these derivatives could be developed into anti-inflammatory agents .

Q & A

Q. Basic Characterization :

- IR Spectroscopy : Confirms the presence of hydrazide (N–H stretch: 3190–3200 cm⁻¹), carbonyl (C=O: 1640–1650 cm⁻¹), and maleimide (C=O: 1700–1720 cm⁻¹) groups .

- NMR : H NMR shows aromatic protons (δ 7.2–8.1 ppm) and maleimide protons (δ 6.8–7.0 ppm); C NMR confirms carbonyl carbons (δ 165–175 ppm) .

Advanced Methods : Single-crystal X-ray diffraction (using SHELX programs) resolves bond lengths and angles, critical for confirming the maleimide-hydrazide conformation. Refinement protocols (e.g., SHELXL) ensure minimal R-factor discrepancies .

What pharmacological activities have been demonstrated for this compound, and how are these assays designed?

Basic Activity : The compound exhibits antimicrobial and antitubercular properties. Standard assays include:

- MIC (Minimum Inhibitory Concentration) : Tested against Mycobacterium tuberculosis H37Rv (MIC range: 1.5–6.25 µg/mL) .

- Anticancer Screening : MTT assays on MCF-7 breast cancer cells (IC₅₀: 8–12 µM) .

Advanced Mechanistic Studies :

How does structural modification of the benzohydrazide core influence its biological activity and physicochemical properties?

Q. Key Modifications :

- Substitution on the Benzene Ring : Electron-withdrawing groups (e.g., –NO₂) enhance antitubercular activity but reduce solubility.

- Maleimide Functionalization : Improves crosslinking potential for bioconjugation (e.g., antibody-drug conjugates) .

Structure-Activity Relationship (SAR) : Derivatives with extended π-systems (e.g., biphenyl analogs) show 2–3× higher cytotoxicity due to improved DNA intercalation .

What challenges arise in crystallizing this compound, and how can they be addressed in experimental design?

Basic Crystallization : The compound’s polarity complicates solvent selection. Ethanol/water mixtures (7:3 v/v) yield microcrystalline powders, but single crystals require slow evaporation from DMF/acetone .

Advanced Solutions : Use of cryocrystallography (100 K) and SHELXD for phase resolution improves data quality. Twinning, observed in 20% of cases, is mitigated by the TWINABS algorithm .

How is this compound utilized in bioconjugation and targeted drug delivery systems?

Methodology : The maleimide group reacts selectively with thiols (e.g., cysteine residues in antibodies). A protocol includes:

Activation : Incubate the compound with Traut’s reagent (2-iminothiolane) to generate thiolated biomolecules.

Conjugation : React at pH 6.5–7.5 (4°C, 2 hours) to form stable thioether bonds .

Applications : Used in ADC (Antibody-Drug Conjugate) constructs, such as Mal-PhAc-Val-Ala-PAB, which link payloads to monoclonal antibodies .

What analytical strategies resolve contradictions in spectral data or biological results across studies?

Case Example : Discrepancies in reported H NMR shifts (δ 2.90–2.97 ppm for isopropyl groups) are resolved by deuterated solvent calibration and 2D-COSY to assign coupling patterns .

Statistical Validation : Use ANOVA for biological replicates (n ≥ 3) and Grubbs’ test to exclude outliers in IC₅₀ determinations .

How are organometallic complexes of this compound synthesized, and what are their applications?

Synthesis : React with organotin(IV) chlorides (e.g., Me₂SnCl₂) in methanol under nitrogen. Characterization via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.